1-Phenylethyl valerate 1-Phenylethyl valerate
Brand Name: Vulcanchem
CAS No.: 3460-43-3
VCID: VC18966936
InChI: InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

1-Phenylethyl valerate

CAS No.: 3460-43-3

Cat. No.: VC18966936

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylethyl valerate - 3460-43-3

Specification

CAS No. 3460-43-3
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 1-phenylethyl pentanoate
Standard InChI InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
Standard InChI Key PTBSIZMEMKOIHX-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)OC(C)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

1-Phenylethyl valerate, systematically named 1-phenylethyl pentanoate, is an aromatic ester characterized by a phenyl group attached to an ethyl valerate backbone. Its IUPAC name reflects the pentanoic acid (valeric acid) moiety esterified with 1-phenylethanol. The compound’s canonical SMILES string, CCCCC(=O)OC(C)C1=CC=CC=C1, encodes its branched structure, while its InChIKey (PTBSIZMEMKOIHX-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Chemical Identifiers of 1-Phenylethyl Valerate

PropertyValue
CAS No.3460-43-3
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight206.28 g/mol
IUPAC Name1-phenylethyl pentanoate
PubChem Compound ID103017
European Community No.222-407-4

The compound’s ester functional group confers stability and volatility, making it suitable for applications requiring prolonged aromatic release.

Applications in Fragrance and Flavor Industries

1-Phenylethyl valerate is predominantly used in perfumery due to its fruity and floral odor profile. Its stability in ethanol-based formulations makes it a preferred ingredient in:

  • Fine Fragrances: Adds longevity to top and middle notes.

  • Cosmetics: Enhances scent retention in lotions and creams.

  • Household Products: Provides sustained aroma in detergents and air fresheners.

The compound’s safety in these applications is inferred from read-across data on structurally similar esters. For example, phenethyl acetate (CAS 103-45-7) and phenethyl propionate (CAS 122-70-3) have been extensively evaluated for dermal sensitization and systemic toxicity, with no significant risks identified at current use levels .

Physicochemical Properties

Table 2: Physicochemical Data for 1-Phenylethyl Valerate

PropertyValueMethod/Source
Boiling Point285.11°C (predicted)EPI Suite
Log K<sub>OW</sub>4.05EPI Suite
Water Solubility14.26 mg/LEPI Suite
Vapor Pressure0.00164 mm Hg at 20°CEPI Suite

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying 1-phenylethyl valerate. Key spectral features include:

  • Base Peak: m/z 105 (C₇H₇⁺, tropylium ion from phenyl group fragmentation).

  • Molecular Ion: m/z 206 (M⁺, weak intensity due to ester fragmentation).

Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure, with characteristic signals for the phenyl group (δ 7.2–7.4 ppm) and ester carbonyl (δ 170–175 ppm).

Regulatory Status and Compliance

1-Phenylethyl valerate is compliant with IFRA standards for fragrance ingredients. Its use in consumer products adheres to:

  • EU Cosmetics Regulation (EC) No. 1223/2009: Approved for use at concentrations ≤1%.

  • REACH: Registered under EC 222-407-4 with full data transparency.

Future Research Directions

Critical gaps in current knowledge include:

  • In Vivo Toxicokinetics: Absorption and metabolism studies in mammalian models.

  • Environmental Degradation: Photolysis and hydrolysis rates under natural conditions.

  • Synthetic Optimization: Enzyme-catalyzed routes for greener production.

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